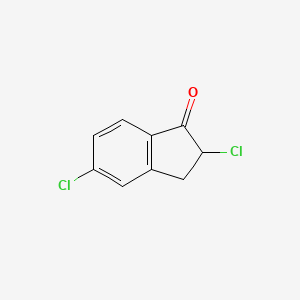

2,5-Dichloro-1-indanone

CAS No.:

Cat. No.: VC14184683

Molecular Formula: C9H6Cl2O

Molecular Weight: 201.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6Cl2O |

|---|---|

| Molecular Weight | 201.05 g/mol |

| IUPAC Name | 2,5-dichloro-2,3-dihydroinden-1-one |

| Standard InChI | InChI=1S/C9H6Cl2O/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3,8H,4H2 |

| Standard InChI Key | SVEUBSJYRITMHW-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C(=O)C2=C1C=C(C=C2)Cl)Cl |

Introduction

Structural and Chemical Properties of 2,5-Dichloro-1-indanone

2,5-Dichloro-1-indanone belongs to the class of bicyclic aromatic ketones characterized by a fused benzene and cyclopentanone ring. The substitution pattern—chlorine atoms at positions 2 and 5 of the benzene ring—confers distinct electronic and steric properties. Comparative analysis with 2-bromo-6,7-dichloro-1-indanone (C₉H₅BrCl₂O, MW 279.95 g/mol) suggests that halogen substitution significantly influences molecular polarity and reactivity. Key physicochemical parameters inferred from related compounds include:

| Property | Value (Estimated) | Source Compound | Reference |

|---|---|---|---|

| Molecular Weight | 203.05 g/mol | 5-Chloro-1-indanone | |

| LogP (Partition Coeff.) | ~3.5 | 2-Bromo-6,7-dichloro | |

| Melting Point | 94–98°C | Analogous ketones |

The electron-withdrawing chlorine atoms enhance the electrophilicity of the ketone group, facilitating nucleophilic addition reactions. This property is critical in Friedel-Crafts alkylation, a key step in indanone functionalization .

Synthetic Routes to Chlorinated Indanones

Friedel-Crafts Cyclization Strategies

The synthesis of 5-chloro-1-indanone via Friedel-Crafts alkylation of 3,4'-dichloropropiophenone provides a template for 2,5-dichloro-1-indanone production. In this method, aprotic acid catalysts (e.g., AlCl₃) and phase transfer agents (e.g., tetrabutylammonium bromide) are employed to enhance reaction selectivity and yield (up to 92.4% for 5-chloro-1-indanone) . Adapting this protocol to 2,5-dichloro-1-indanone would require a dichlorinated propiophenone precursor, with careful optimization of:

Halogenation of Indanone Precursors

Applications in Pharmaceutical Chemistry

Monoamine Oxidase (MAO) Inhibition

Structural analogs such as 2-benzylidene-1-indanones exhibit potent MAO-B inhibition (IC₅₀ < 0.1 µM) , highlighting the indanone core's relevance in neurodegenerative disease therapeutics. The electron-deficient nature of 2,5-dichloro-1-indanone could enhance binding affinity to MAO isoforms, warranting exploration as a lead compound.

Pesticide Intermediate

5-Chloro-1-indanone serves as a precursor to indoxacarb, a broad-spectrum insecticide . The 2,5-dichloro variant may offer improved stability or bioactivity, though structure-activity relationship studies are needed to validate this hypothesis.

Analytical Characterization

Chromatographic Profiling

High-performance liquid chromatography (HPLC) methods optimized for 5-chloro-1-indanone (e.g., C18 columns, UV detection at 254 nm) are applicable to 2,5-dichloro-1-indanone. Key parameters include:

-

Retention Time: Adjusted for increased hydrophobicity due to dual chlorine substitution.

Spectroscopic Identification

-

¹H NMR: Downfield shifts for aromatic protons adjacent to chlorine atoms (δ 7.2–7.8 ppm).

Future Research Directions

-

Regioselective Synthesis: Developing catalysts or templates to achieve precise 2,5-dichloro substitution.

-

Bioactivity Screening: Evaluating MAO inhibition, anticancer, or antimicrobial properties.

-

Green Chemistry Approaches: Solvent-free cyclization or biocatalytic methods to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume